molecular formula C17H12N2O3 B3064228 Flt-3 抑制剂 II CAS No. 896138-40-2

Flt-3 抑制剂 II

货号 B3064228
CAS 编号: 896138-40-2
分子量: 292.29 g/mol
InChI 键: NIMIWWQLOGNYHD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Flt-3 Inhibitor II, also known as a small molecule inhibitor, primarily controls the biological activity of Flt-3 . It is a cell-permeable 5-phenyl-2-thiazolamine compound that acts as a potent, ATP binding site-targeting inhibitor of Flt3 . It is primarily used for Phosphorylation & Dephosphorylation applications .


Synthesis Analysis

The synthesis of Flt-3 inhibitors has been a part of every course of treatment in FLT3-ITD/TKD-mutated AML and contributes to substantially prolonged survival . The mechanisms underlying FLT3 inhibitor tolerance can be roughly divided into primary resistance and secondary resistance. Primary resistance is related to abnormalities in signaling factors, such as FL, CXCL12, and FGF2, and secondary resistance mainly involves on-target mutations and off-target aberrations .


Molecular Structure Analysis

Flt-3 Inhibitor II is a potent and highly selective Flt-3 inhibitor . It is a cell-permeable thienylcarboxamide compound that acts as a potent, ATP-competitive, and highly selective Flt-3 inhibitor .


Chemical Reactions Analysis

Flt-3 Inhibitor II has been found to influence downstream phosphorylation and sensitivity to FLT3 inhibitors . The combination of midostaurin or gilteritinib with the Bcl-2 inhibitor venetoclax contributed to the simultaneous downregulation of Mcl-1 and Bcl-2, resulting in the synergistic induction of apoptosis and attenuating the adverse impact of increased Bcl-2 .


Physical And Chemical Properties Analysis

Flt-3 Inhibitor II is a cell-permeable 5-phenyl-2-thiazolamine compound . It is a potent, ATP binding site-targeting inhibitor of Flt3 .

科学研究应用

增强抗增殖活性和选择性

  • FLT-3 是一种受体酪氨酸激酶,在急性髓系白血病中经常发生突变。研究的重点是将 FLT-3 抑制剂转化为靶向蛋白水解的嵌合体 (PROTAC),从而增强其效力和选择性。这种方法在诱导 FLT-3 ITD 突变体降解和比单独使用抑制剂更有效地抑制细胞生长方面显示出前景,表明了潜在的治疗益处 (Burslem 等人,2018)

AML 中的新型 FLT3 抑制剂

  • 已开发出多种新型 FLT3 抑制剂,靶向急性髓系白血病。这些抑制剂对 AML 中常见的 FLT3 突变表现出选择性活性,具有增强的疗效和更有效地治疗 FLT3 驱动的 AML 的潜力 (Bharate 等人,2018)

FLT3 抑制剂在临床试验中的应用

  • FLT3 突变导致组成型信号传导,在 AML 中很常见。已进行涉及 FLT3 抑制剂的临床试验,旨在改善临床结果。这些试验表明,虽然抑制剂单一疗法产生反应,但它们通常是短暂的,并且耐药性会迅速发展。正在探索新的联合疗法,以提高疗效和克服耐药性 (Larrosa-Garcia 和 Baer,2017)

FLT3 抑制和耐药性

  • FLT3 抑制剂的开发对于 AML 治疗至关重要,特别是由于 FLT3 基因突变与预后不良有关。尽管在临床研究中评估了几种 FLT3 抑制剂,但已观察到对这些抑制剂产生耐药性等挑战。需要进一步研究以开发更有效的治疗策略,用于治疗具有 FLT3 突变的 AML 患者 (Kiyoi、Kawashima 和 Ishikawa,2019)

研究性 FLT3 抑制剂

  • FLT3 抑制剂已在临床试验的不同阶段作为 AML 的潜在治疗方法进行了研究。尽管没有一种获得 FDA 批准,但几种有前景的 FLT3 抑制剂正在开发中,为具有 FLT3 突变的 AML 患者提供改善治疗的希望 (Pemmaraju 等人,2014)

新型 FLT3 抑制剂的开发

  • 研究还针对识别和表征新型 FLT3 抑制剂,尤其是在克服耐药性的背景下。这些新型抑制剂在靶向突变 FLT3 激酶活性方面显示出潜力,并且可能对治疗 AML 患者的耐药性疾病至关重要 (Weisberg 等人,2010)

作用机制

Flt-3 Inhibitor II targets FLT3 mutations in acute myeloid leukemia (AML). It is a type II inhibitor that binds to a region adjacent to the ATP-binding pocket and only inhibits the receptor in the inactive conformation . It directly impairs drug binding or results in an active kinase conformation unfavorable to interaction with type II inhibitors .

未来方向

To overcome the problem of resistance to FLT3 inhibitors, novel agents such as FF-10101 have shown promising potential . Multitarget strategies directed at FLT3 and anomalous signaling factors simultaneously are in active clinical development and show promising results .

属性

IUPAC Name

bis(5-hydroxy-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-11-1-3-13-9(5-11)7-15(18-13)17(22)16-8-10-6-12(21)2-4-14(10)19-16/h1-8,18-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMIWWQLOGNYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C=C(N2)C(=O)C3=CC4=C(N3)C=CC(=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469293
Record name Flt-3 Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flt-3 Inhibitor II

CAS RN

896138-40-2
Record name Flt-3 Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flt-3 Inhibitor II
Reactant of Route 2
Flt-3 Inhibitor II
Reactant of Route 3
Flt-3 Inhibitor II
Reactant of Route 4
Reactant of Route 4
Flt-3 Inhibitor II
Reactant of Route 5
Flt-3 Inhibitor II
Reactant of Route 6
Reactant of Route 6
Flt-3 Inhibitor II

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。